Calanolide A

Overview

Description

Calanolide A is a naturally occurring compound isolated from the leaves and twigs of the tree Calophyllum lanigerum var. austrocoriaceum, found in the Malaysian rain forest . It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant anti-HIV-1 activity . This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of HIV/AIDS .

Preparation Methods

The preparation of Calanolide A involves both natural extraction and synthetic routes. Initially, it was extracted from the tree Calophyllum lanigerum . due to the rarity of the raw materials and low yield, total synthesis methods were developed. One such method involves the resolution of (±)-calanolide A into its optically active forms using a chiral HPLC system or enzymatic acylation and hydrolysis . Industrial production methods focus on optimizing these synthetic routes to ensure a consistent and scalable supply of the compound .

Chemical Reactions Analysis

Calanolide A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .

Scientific Research Applications

Calanolide A has been extensively studied for its scientific research applications. In chemistry, it serves as a model compound for studying the synthesis and reactivity of pyranocoumarins . In biology and medicine, its primary application is as an anti-HIV agent. It inhibits the reverse transcriptase enzyme of HIV-1, preventing viral replication . Additionally, this compound has shown potential anticancer, antimicrobial, and antiparasitic properties . In the industry, it is being explored for its potential use in developing new therapeutic agents for various diseases .

Mechanism of Action

The mechanism of action of Calanolide A involves its binding to the reverse transcriptase enzyme of HIV-1 . This binding inhibits the enzyme’s activity, preventing the conversion of viral RNA into DNA, a crucial step in the viral replication process . This compound is unique among NNRTIs as it can bind to two distinct sites on the reverse transcriptase enzyme . This dual binding capability enhances its inhibitory effect and reduces the likelihood of resistance development .

Comparison with Similar Compounds

These compounds share a similar tetracyclic dipyranocoumarin structure but differ in their specific substituents and biological activities . Calanolide B, for instance, also exhibits anti-HIV activity but is less potent than Calanolide A . The uniqueness of this compound lies in its dual binding capability to the reverse transcriptase enzyme, which is not observed in other calanolides .

Biological Activity

Calanolide A, a non-nucleoside reverse transcriptase inhibitor (NNRTI) derived from the tropical tree Calophyllum lanigerum, has garnered attention for its potential therapeutic applications, particularly in the treatment of HIV-1 and tuberculosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, safety profile, pharmacokinetics, and emerging research findings.

This compound exhibits a unique mechanism of action as an NNRTI. Unlike other NNRTIs, it can bind to two distinct sites on the HIV reverse transcriptase enzyme:

- Active site : Similar to other NNRTIs.

- Foscarnet binding site : Allows for a different mode of inhibition.

This dual binding capability enables this compound to maintain efficacy against strains of HIV that have developed resistance to other NNRTIs. It has shown effectiveness against both common mutations associated with NNRTI resistance (K103N and Y181C) and is active against strains resistant to traditional therapies like nevirapine .

Antiviral Activity

This compound has demonstrated significant antiviral activity against various HIV-1 strains. In vitro studies indicated that its 50% effective concentration (EC50) ranged from 0.02 to 0.5 μM, with no activity detected against HIV-2 or simian immunodeficiency virus (SIV) . The compound's ability to inhibit HIV-1 reverse transcriptase through a complex mechanism involving two binding sites is particularly notable .

Table 1: Antiviral Activity of this compound

| Strain Type | EC50 (μM) | Resistance |

|---|---|---|

| Syncytium-inducing | 0.02 - 0.5 | Effective |

| Non-syncytium-inducing | 0.02 - 0.5 | Effective |

| HIV-2 | Not effective | N/A |

| SIV | Not effective | N/A |

Safety Profile and Pharmacokinetics

A Phase I clinical trial assessed the safety and pharmacokinetics of this compound in healthy volunteers. The study involved four cohorts receiving escalating doses (200, 400, 600, and 800 mg). The results indicated:

- Minimal toxicity with adverse events primarily consisting of dizziness, taste perversion, headache, and nausea.

- A terminal-phase half-life () of approximately 20 hours at the highest dose.

- Rapid absorption with maximum plasma concentrations (Cmax) occurring between 2.4 and 5.2 hours post-dosing .

Table 2: Pharmacokinetic Parameters of this compound

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | Half-Life (h) |

|---|---|---|---|

| 200 | Variable | 2.4 - 5.2 | Not determined |

| 400 | Variable | 2.4 - 5.2 | Not determined |

| 600 | Variable | 2.4 - 5.2 | Not determined |

| 800 | Higher than expected | ~20 | ~20 |

Antitubercular Activity

In addition to its antiviral properties, this compound has shown promise against tuberculosis (TB). Research indicates that it is effective against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, comparable in efficacy to isoniazid .

Table 3: Antitubercular Activity of this compound

| Strain Type | Activity |

|---|---|

| Drug-susceptible | Effective |

| Drug-resistant | Effective |

Case Studies and Research Findings

Recent studies have expanded the understanding of this compound's biological activities beyond antiviral effects:

- Antiproliferative Effects : In vitro studies have demonstrated that this compound inhibits tumor promotion by blocking TPA-induced activation in Raji cell lines, suggesting potential anticancer properties .

- Synergistic Effects : When combined with other antiretroviral drugs, such as nevirapine, this compound has shown synergistic effects, enhancing overall antiviral efficacy .

- Metabolism Studies : Ongoing research into the metabolism of this compound derivatives aims to identify analogs with improved potency against HIV-1 while minimizing side effects .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Calanolide A as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV-1?

this compound inhibits HIV-1 reverse transcriptase by binding to a hydrophobic pocket near the enzyme’s active site, inducing conformational changes that disrupt its function. To validate this mechanism, researchers should employ:

- In vitro assays : Measure inhibition kinetics using recombinant reverse transcriptase and viral RNA/DNA substrates .

- Structural analysis : Use X-ray crystallography or cryo-EM to visualize binding interactions .

- Resistance profiling : Compare efficacy against wild-type and NNRTI-resistant HIV strains to identify mutation-specific vulnerabilities .

Q. How can researchers verify the stereochemical configuration of this compound during synthesis?

The compound has three defined stereocenters (10R, 11R, 12S). Methodological approaches include:

- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB .

- NMR spectroscopy : Analyze coupling constants and NOE effects to confirm spatial arrangements .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .

Q. What in vitro and in vivo models are appropriate for preclinical evaluation of this compound’s anti-HIV activity?

- In vitro : Use T-cell lines (e.g., MT-4 cells) infected with HIV-1IIIB, measuring viral replication via p24 antigen ELISA or RT-PCR .

- In vivo : Employ humanized mouse models (e.g., NSG mice engrafted with CD34+ hematopoietic stem cells) to assess viral load reduction and CD4+ T-cell preservation .

Q. What natural sources and extraction methods yield this compound?

this compound is isolated from Calophyllum lanigerum var. austrocoriaceum. Key steps include:

- Solvent extraction : Use methanol or dichloromethane on bark or twigs.

- Chromatographic purification : Fractionate extracts via silica gel or HPLC .

- Metabolomic profiling : Compare yields across geographical sources using LC-MS .

Q. How can researchers ensure reproducibility in synthesizing this compound?

The four-step synthesis from phloroglucinol involves:

- Pechmann reaction : Form coumarin derivatives.

- Friedel-Crafts acylation : Introduce substituents.

- Chromenylation : Construct the pyran ring.

- Luche reduction : Finalize stereochemistry . Detailed protocols for reaction conditions (e.g., temperature, catalysts) and intermediate characterization (e.g., NMR, HRMS) are critical .

Advanced Research Questions

Q. How should clinical trials for this compound be designed to address its pharmacokinetic limitations?

Phase 1 trials revealed dose-dependent safety (200–800 mg) but variable bioavailability. Recommendations:

- Formulation optimization : Test lipid-based nanoemulsions to enhance solubility .

- Drug-drug interaction studies : Assess CYP3A4-mediated metabolism using hepatocyte models .

- Adaptive trial designs : Incorporate real-time PK/PD modeling to adjust dosing regimens .

Q. What strategies resolve contradictions in this compound’s efficacy data across cell lines and animal models?

Discrepancies may arise from differences in viral strains or host factors. Mitigation approaches:

- Standardized protocols : Use consensus HIV-1 clones (e.g., NL4-3) and isogenic cell lines.

- Meta-analysis : Pool data from independent studies to identify confounding variables .

- Mechanistic studies : Compare drug penetration in lymphoid vs. non-lymphoid tissues via mass spectrometry imaging .

Q. How can researchers overcome NNRTI cross-resistance in this compound derivatives?

Structural modifications targeting conserved regions of the reverse transcriptase pocket:

- Fragment-based drug design : Screen analogues using surface plasmon resonance (SPR) to identify high-affinity binders .

- Resistance gene sequencing : Identify mutation hotspots (e.g., K103N, Y181C) and engineer compounds to bypass steric hindrance .

Q. What analytical methods quantify this compound’s purity and stability in synthetic batches?

- HPLC-DAD : Monitor degradation products under accelerated stability conditions (40°C/75% RH) .

- Forced degradation studies : Expose the compound to acid/base hydrolysis, oxidation, and photolysis .

- QC thresholds : Set purity criteria at ≥98% (HPLC) and ≤0.5% enantiomeric excess (chiral HPLC) .

Q. How can this compound’s synergistic potential with other antiretrovirals be systematically evaluated?

Properties

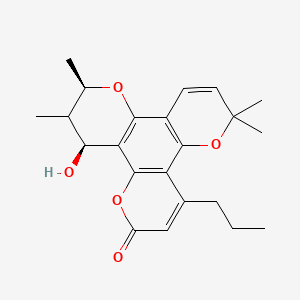

IUPAC Name |

(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDRYBLTWYFCFV-FMTVUPSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316787 | |

| Record name | (+)-Calanolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Viral life-cycle studies indicate that calanolide A acts early in the infection process, similar to the known HIV reverse transcriptase (RT) inhibitor 2', 3'-dideoxycytidine. In enzyme inhibition assays, calanolide A potently and selectively inhibits recombinant HIV type 1 RT but not cellular DNA polymerases or HIV type 2 RT within the concentration range tested. | |

| Record name | Calanolide A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

142632-32-4 | |

| Record name | (+)-Calanolide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142632-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calanolide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142632324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calanolide A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Calanolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALANOLIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5A9TQN46W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.